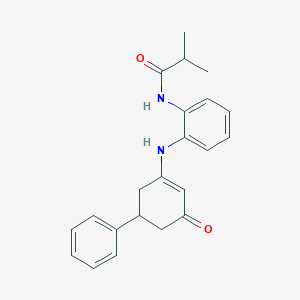

N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The thiazole ring is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties . Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . The thiazole ring’s ability to donate electrons and scavenge free radicals makes it an excellent candidate for developing new antioxidant drugs.

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole ring have shown significant analgesic and anti-inflammatory activities . These activities are essential for the treatment of pain and inflammation-related conditions such as arthritis, headache, and post-operative pain. The thiazole moiety’s interaction with biological targets can inhibit the synthesis of pro-inflammatory cytokines and mediators, providing relief from symptoms .

Antimicrobial and Antifungal Effects

Thiazole derivatives are potent antimicrobial and antifungal agents . They can act against a broad spectrum of bacteria and fungi, making them valuable in treating infections. The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogen .

Antiviral Properties

The thiazole core is also explored for its antiviral properties , particularly against HIV. Thiazole-containing compounds can inhibit viral replication by targeting specific proteins involved in the viral life cycle. This application is crucial in the ongoing fight against HIV/AIDS and other viral diseases .

Antitumor and Cytotoxic Activities

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly important in the development of chemotherapeutic agents that are more selective and have fewer side effects .

Neuroprotective Effects

Lastly, thiazole compounds have shown promise in neuroprotective effects . They can play a role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from degeneration and death. The thiazole ring’s ability to modulate neurotransmitter levels and protect against neurotoxicity is key to this application .

未来方向

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Thiazole-based compounds have been evaluated for their anticonvulsant activity . Therefore, it’s plausible that this compound may interact with targets related to seizure disorders.

Mode of Action

Thiazole-based compounds have been known to exhibit anticonvulsant activity by interacting with various seizure models . The compound’s interaction with its targets could potentially lead to changes in neuronal excitability, thereby reducing seizure activity.

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

属性

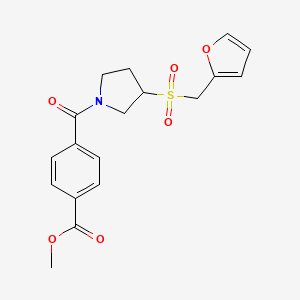

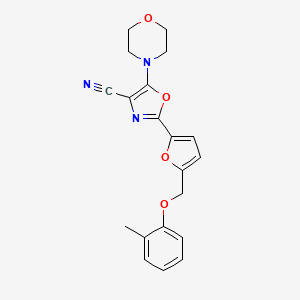

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-2,8,10,12-13H,3-7,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRHLTXUPWZADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

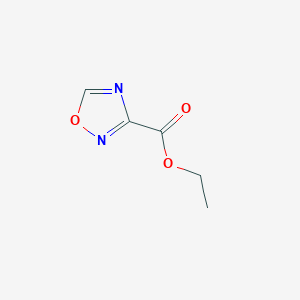

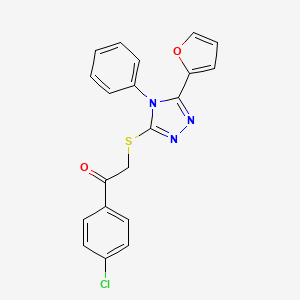

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)

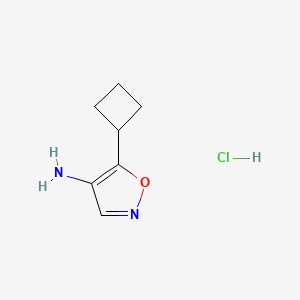

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)

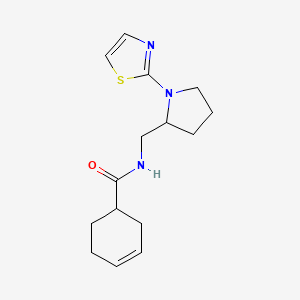

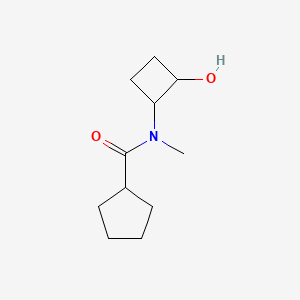

![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)

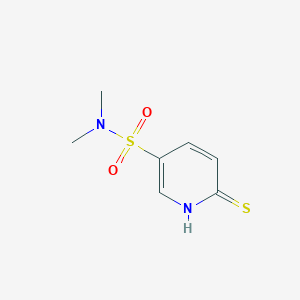

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)